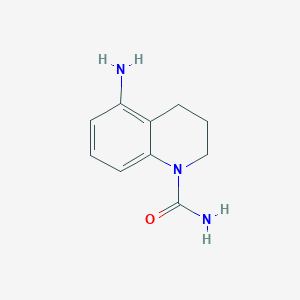

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Descripción general

Descripción

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a heterocyclic organic compound with the molecular formula C10H13N3O. It features a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of an amino group at the 5-position and a carboxamide group at the 1-position of the tetrahydroquinoline ring makes this compound particularly interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide typically involves the following steps:

Starting Materials: The synthesis often begins with commercially available aniline derivatives.

Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the tetrahydroquinoline core. This can be achieved through Pictet-Spengler reaction conditions, where an aldehyde or ketone reacts with the aniline derivative in the presence of an acid catalyst.

Amination: Introduction of the amino group at the 5-position can be accomplished through nitration followed by reduction or direct amination using suitable reagents.

Carboxamide Formation: The final step involves converting the amine to the carboxamide using reagents like isocyanates or carbamoyl chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Intermediate

THIQ serves as an important intermediate in the synthesis of various organic compounds, including dyes and fluorescent substances. Its ability to undergo multiple chemical reactions makes it a versatile building block for creating complex molecular architectures.

Reactivity Profile

The compound can participate in several types of reactions:

- Oxidation : THIQ can be oxidized to form quinoline derivatives using agents like potassium permanganate.

- Reduction : Reduction processes yield dihydro derivatives, often facilitated by lithium aluminum hydride.

- Substitution : Nucleophilic substitution allows for the introduction of diverse functional groups onto the tetrahydroquinoline ring using reagents such as alkyl halides.

Table 1: Chemical Reactions Involving THIQ

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinoline derivatives |

| Reduction | Lithium aluminum hydride | Dihydro derivatives |

| Substitution | Alkyl halides | Substituted tetrahydroquinolines |

Biological Applications

Therapeutic Potential

Research indicates that THIQ exhibits promising therapeutic properties. It has been investigated for its potential roles in treating various diseases, including malaria and as a kappa-opioid receptor antagonist.

Case Study: Antimalarial Activity

A systematic screening of THIQ analogs identified lead compounds with high potency against Plasmodium falciparum, the causative agent of malaria. The (+)-(3S,4S) enantiomer showed superior efficacy in vivo while maintaining low toxicity levels in mammalian cells .

Case Study: Opioid Receptor Research

Another study focused on THIQ derivatives as kappa-opioid receptor antagonists. One compound demonstrated exceptional selectivity with a binding affinity (K_e) of 0.37 nM for the kappa receptor compared to mu and delta receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ is crucial for optimizing its therapeutic potential. Modifications at specific positions on the tetrahydroquinoline scaffold significantly influence biological activity.

Key Findings from SAR Studies

- Substituents at N-2 and C-4 enhance potency against malaria.

- An isobutyl group at N-2 increases activity compared to smaller or larger substituents.

- The presence of a carboxanilide at C-4 is critical for maintaining high potency.

Comparative Analysis with Related Compounds

THIQ can be compared to other similar compounds that have overlapping applications:

| Compound | Key Features | Applications |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks amino and carboxamide groups | Medicinal chemistry |

| 4-Aminoindan | Heterocyclic structure similar to THIQ | Drug development |

| 1,2,3,4-Tetrahydroquinoline | Different ring structure but similar reactivity | Organic synthesis |

Mecanismo De Acción

The mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroquinoline: Lacks the amino and carboxamide groups, making it less versatile in terms of chemical reactivity and biological activity.

5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide:

Uniqueness

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (THQCA) is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. The compound's structure includes an amino group and a carboxamide moiety that contribute to its reactivity and interaction with biological targets.

The biological activity of THQCA is primarily mediated through its interaction with various enzymes and receptors:

- Enzyme Inhibition : THQCA has been reported to inhibit several kinases involved in signal transduction pathways. For instance, it shows significant inhibition of CpCDPK1 in Cryptosporidium parvum, a key target for therapeutic intervention against cryptosporidiosis .

- Receptor Interaction : The compound may also interact with muscarinic receptors, particularly the M1 subtype, which is linked to cognitive functions. Its structural modifications enhance selectivity and potency at these receptors .

Biological Activities

The compound exhibits a variety of biological activities:

- Antimicrobial Activity : THQCA has shown efficacy against bacterial pathogens. Its structural analogs have been developed into antibiotics with broad-spectrum activity .

- Anticancer Potential : Research indicates that THQCA derivatives may possess anticancer properties through modulation of signaling pathways related to cell proliferation and apoptosis .

- Anti-inflammatory Effects : Some studies suggest that THQCA can reduce inflammation markers in vitro, indicating potential use in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of THQCA suggests favorable absorption and distribution characteristics:

- Bioavailability : Studies indicate good bioavailability due to the compound's physicochemical properties.

- Metabolism : It undergoes metabolic transformations that may enhance or diminish its biological activity depending on the metabolic pathway engaged.

Case Study 1: Efficacy Against Cryptosporidium parvum

In a preclinical study, compounds derived from the THQCA scaffold were tested for their efficacy against C. parvum. The lead compound demonstrated significant reduction in oocyst shedding in infected mice at doses as low as 8 mg/kg .

| Compound | Dose (mg/kg) | Oocyst Shedding Reduction (%) |

|---|---|---|

| BKI 1708 | 8 | 85 |

| BKI 1770 | 15 | 75 |

Case Study 2: Antimicrobial Activity

A series of THQCA derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that certain modifications increased activity against resistant strains of bacteria.

| Derivative | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| THQCA-1 | 16 | Staphylococcus aureus |

| THQCA-2 | 32 | E. coli |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of tetrahydroquinoline precursors with carboxamide-forming reagents. For example, analogous carboxamide-quinoline derivatives (e.g., compound 7 in ) were synthesized using ethanol/DMF mixtures under reflux, achieving yields of 69–80% . Key factors include temperature control (reflux at 80–100°C), solvent polarity (ethanol for solubility), and catalyst selection (e.g., sodium ethoxide for deprotonation). Purity is enhanced by recrystallization from ethanol-DMF .

Q. Which spectroscopic techniques are most reliable for characterizing the carboxamide and tetrahydroquinoline moieties?

- Methodological Answer : Use 1H/13C NMR to confirm the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH2 groups) and carboxamide NH signals (δ 6.5–8.0 ppm). IR spectroscopy identifies C=O (1650–1700 cm⁻¹) and NH stretches (3200–3350 cm⁻¹) . For analogs like 6b and 7 (), carbon content analysis (%C: 66.11–68.90) validated structural integrity.

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to moisture or light, as tetrahydroquinoline derivatives are prone to ring aromatization. Safety data for related compounds (e.g., 1,2,3,4-tetrahydroquinoline in ) recommend controlled ventilation and PPE to minimize degradation .

Q. What purification strategies are effective for removing byproducts in carboxamide-tetrahydroquinoline synthesis?

- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) resolves polar impurities. Recrystallization from ethanol-DMF (3:1 v/v) improves purity to >95% for analogs like 9a,b (). Centrifugation or filtration under reduced pressure removes insoluble side products .

Q. How can solubility challenges be addressed for in vitro assays?

- Methodological Answer : Use DMSO as a primary solvent (≤1% v/v in aqueous buffers) due to the compound’s low aqueous solubility. For analogs (e.g., in ), pre-solubilization in DMSO followed by dilution in PBS (pH 7.4) minimizes aggregation .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the antiproliferative activity of this compound?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. For carboxamide-quinoline analogs (), 24–72 hr exposure at 1–100 µM revealed dose-dependent apoptosis. Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Methodological Answer : Modify substituents at the 5-amino and carboxamide positions. For example, in , pyrazole-carboximidamide derivatives with electron-withdrawing groups (e.g., Cl, Br) showed enhanced bioactivity. Use computational tools (e.g., molecular docking) to predict binding affinity to targets like CYP51 (see for TcCYP-51 assay protocols) .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays). For instance, highlights discrepancies between TcCYP-51 inhibition (IC50) and intracellular parasite-killing efficacy. Control variables include compound purity (HPLC ≥97%), cell permeability, and metabolic stability .

Q. How can the mechanism of action be elucidated for this compound in enzyme inhibition?

- Methodological Answer : Employ recombinant enzyme assays (e.g., TcCYP-51 in ) with fluorogenic substrates (e.g., Vivid BOMCC). Measure fluorescence decay (Ex 405 nm/Em 460 nm) to calculate IC50. Pair with thermal shift assays to confirm target engagement .

Q. What computational methods are recommended for predicting metabolic pathways?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., tetrahydroquinoline ring oxidation). Validate with LC-MS/MS metabolomics in hepatocyte models. For analogs in , phosphonic acid derivatives showed altered metabolic stability due to steric hindrance .

Propiedades

IUPAC Name |

5-amino-3,4-dihydro-2H-quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-4-1-5-9-7(8)3-2-6-13(9)10(12)14/h1,4-5H,2-3,6,11H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPNYZWNBDYWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2N(C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.